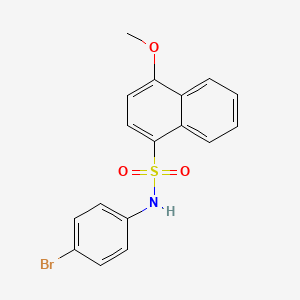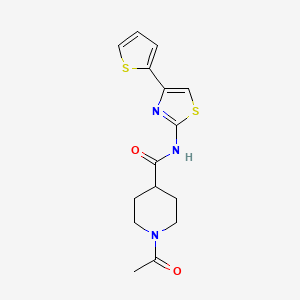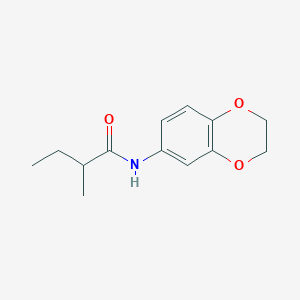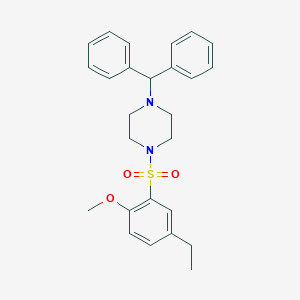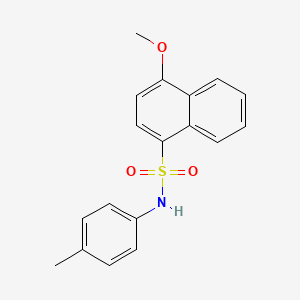
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide, commonly known as MNPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MNPS has been found to have potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for studying biochemical and physiological processes.
作用机制
The mechanism of action of MNPS involves its ability to bind to specific target molecules and inhibit their activity. This can occur through several mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation. MNPS has been found to bind to the active site of certain enzymes, preventing the substrate from binding and inhibiting the enzymatic activity. It can also bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPS are diverse and depend on the specific target molecule being inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in muscle contraction and cognitive function. MNPS has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for certain disease states.
实验室实验的优点和局限性
MNPS has several advantages for use in laboratory experiments, including its high potency and selectivity for certain target molecules. It is also relatively easy to synthesize and can be obtained in large quantities. However, MNPS also has some limitations, including its potential toxicity and the need for careful handling and storage. It may also have off-target effects on other molecules, leading to unintended consequences.
未来方向
There are several future directions for research on MNPS, including the development of new synthetic methods and the investigation of its potential therapeutic applications. MNPS has been found to have anti-cancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, MNPS may have applications in the treatment of neurological disorders, such as Alzheimer's disease, through its inhibition of acetylcholinesterase. Further studies are needed to fully understand the potential of MNPS in these areas and to develop new compounds based on its structure and properties.
In conclusion, MNPS is a valuable tool for scientific research, with potent inhibitory effects on enzymes and receptors. Its mechanism of action and physiological effects are diverse, and it has several advantages and limitations for use in laboratory experiments. Future research on MNPS may lead to the development of new therapies for cancer and neurological disorders, among other areas of study.
合成方法
The synthesis of MNPS can be achieved through several methods, including the reaction of 4-methylphenylamine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methoxyamine hydrochloride to yield MNPS. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
MNPS has been extensively used in scientific research to investigate various biological processes, including enzyme inhibition, receptor binding, and protein interaction. It has been found to have potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for drug development. MNPS has also been used to study the binding of certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
IUPAC Name |
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13-7-9-14(10-8-13)19-23(20,21)18-12-11-17(22-2)15-5-3-4-6-16(15)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPCDZGWABSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methylphenyl)naphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


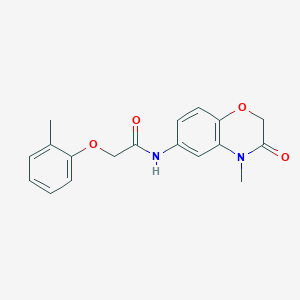

![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
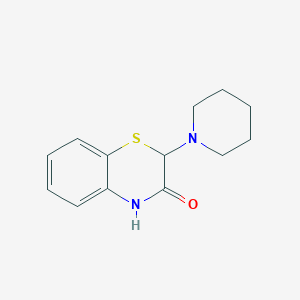
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
![N-[3-(2-pyridin-2-ylethynyl)phenyl]thiophene-2-carboxamide](/img/structure/B7547007.png)
